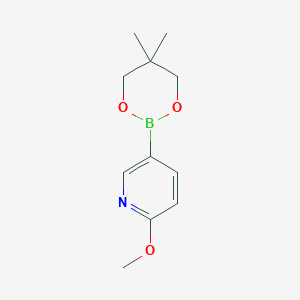

5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-2-methoxypyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

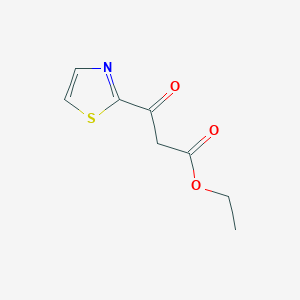

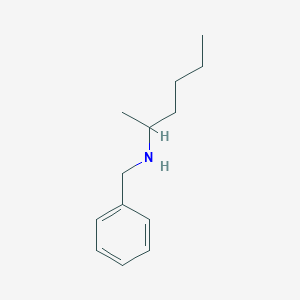

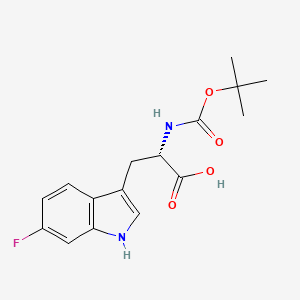

The compound “5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-2-methoxypyridine” belongs to the class of organic compounds known as organoboron compounds. These are compounds containing a chemical bond between a carbon atom and a boron atom .

Synthesis Analysis

The synthesis of such compounds usually involves the reaction of an appropriate organometallic compound with a boron compound. For example, a Grignard reagent could react with a boron compound to form the organoboron compound .Molecular Structure Analysis

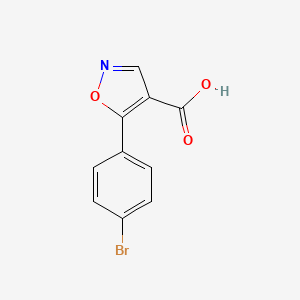

The molecular structure of this compound would include a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) with a methoxy group (-OCH3) attached to one of the carbon atoms. The 5,5-dimethyl-1,3,2-dioxaborinan-2-yl group would be attached to another carbon atom of the pyridine ring .Chemical Reactions Analysis

Organoboron compounds are known to undergo several types of chemical reactions, including hydroboration, transmetalation, and conjugate addition .Wissenschaftliche Forschungsanwendungen

1. Leukotriene Synthesis Inhibition

A significant application of a compound structurally related to 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-2-methoxypyridine is in the development of 5-lipoxygenase-activating protein inhibitors. These inhibitors, such as AM103, have been shown to effectively inhibit leukotriene synthesis, which is crucial in addressing inflammatory conditions and asthma. AM103 has demonstrated efficacy in a murine ovalbumin model of allergen-induced asthma and has successfully completed phase 1 clinical trials (Hutchinson et al., 2009).

2. Production of Antibodies Against Organophosphate Pesticides

Compounds similar to 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-2-methoxypyridine have been used in synthesizing haptens for developing antibodies against organophosphate pesticides. These haptens, when conjugated to proteins, can generate polyclonal sera recognizing specific pesticides, which is critical for environmental monitoring and pesticide safety (ten Hoeve et al., 1997).

3. Antimicrobial Activity

The synthesis of 5,5-dimethyl-2-oxido-[1,3,2]-dioxaphosphorinane-2-yl-amino carboxylates, compounds closely related to 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-2-methoxypyridine, has been studied for their antimicrobial properties. These synthesized compounds have shown moderate antimicrobial activity, highlighting their potential application in developing new antimicrobial agents (Babu et al., 2008).

4. Suzuki Cross-Coupling Reactions

In organic synthesis, derivatives of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-2-methoxypyridine have been utilized in Suzuki cross-coupling reactions. These reactions are pivotal in creating biaryl compounds, which are key structures in pharmaceuticals and organic materials (Chaumeil et al., 2000).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2-methoxypyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO3/c1-11(2)7-15-12(16-8-11)9-4-5-10(14-3)13-6-9/h4-6H,7-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLCUIRTVNNRLFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=CN=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-2-methoxypyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid](/img/structure/B1344598.png)